1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride
Description
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound that combines a thiophene ring, an oxadiazole ring, and a cyclohexylamine moiety
Properties
IUPAC Name |
1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9;/h4-5,8H,1-3,6-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQMJIFIVEJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization reactions involving amidoximes and carboxylic acids or their derivatives.
Coupling of the Thiophene and Oxadiazole Rings: The thiophene derivative is reacted with a suitable amidoxime to form the 1,2,4-oxadiazole ring.
Introduction of the Cyclohexylamine Moiety: This step involves the reaction of the oxadiazole-thiophene intermediate with cyclohexylamine under appropriate conditions to form the final compound.
Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated compounds or acylating agents can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: N-substituted derivatives, acylated products.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl] have shown effectiveness against various bacterial strains. This activity is attributed to the ability of the compound to interfere with bacterial cell wall synthesis and function.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that derivatives similar to 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl] can selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity makes it a promising candidate for the development of safer anti-inflammatory medications.
Cancer Research
There is growing interest in the application of this compound in oncology. Studies suggest that oxadiazole derivatives can act as tubulin inhibitors, potentially disrupting cancer cell proliferation by preventing mitotic spindle formation. Molecular docking studies have shown that these compounds can effectively bind to key sites on tubulin, suggesting their potential as therapeutic agents in cancer treatment .
Neuroprotective Effects
Preliminary investigations have indicated that compounds with similar structures may exhibit neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their biological activities.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings with a cyclohexylamine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₄OS |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including antimicrobial and anticancer effects. The thiophene ring enhances the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results.
A comparative study demonstrated that oxadiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, a study on 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin derivatives revealed significant sensitization against cisplatin-resistant cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .
The specific activity of this compound in cancer models remains to be fully elucidated but is expected to align with these findings due to structural similarities.
Case Studies
Several studies have investigated the biological activity of thiophene and oxadiazole derivatives:
- Case Study on Antimicrobial Efficacy
-
Case Study on Anticancer Properties
- Research focused on 4-(benzo[d]thiazole) derivatives showed that modifications in the oxadiazole ring structure could enhance anticancer activity against various cell lines . This suggests that similar modifications in 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan may yield beneficial effects.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oxadiazole Formation | DMF | ZnCl₂ | 90 | 65–75 |
| Amine Deprotection | HCl/dioxane | – | RT | >90 |
Basic: Which spectroscopic techniques confirm the structural integrity of this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 294.8 [M+H]⁺ (calculated for C₁₃H₁₅ClN₄OS) .
- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C in oxadiazole) .
Advanced: How does the 1,2,4-oxadiazole-thiophene moiety influence electronic properties and bioactivity?
Methodological Answer:
The oxadiazole-thiophene system enhances electron-deficient character, promoting interactions with biological targets:
- Electronic Effects : The oxadiazole’s electron-withdrawing nature increases polarity, improving solubility and membrane permeability .
- Bioactivity : Analogous compounds exhibit:
- Structure-Activity Relationship (SAR) : Substituents on the thiophene ring modulate potency; electron-withdrawing groups (e.g., Cl) enhance binding affinity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel for cytotoxicity) and control for pH, serum concentration, and incubation time .
- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 0.1–100 μM) to confirm EC₅₀ trends .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify trends .
Advanced: What computational approaches predict target binding and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues: Arg120 (hydrogen bonding with oxadiazole) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- Pharmacophore Modeling : Identify essential features (e.g., oxadiazole as hydrogen bond acceptor) using Schrödinger Suite .
Basic: What purification methods effectively isolate this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) removes unreacted precursors .
- Recrystallization : Use ethanol/water (4:1) to yield high-purity crystals (>98% by HPLC) .
- HPLC Analysis : C18 column, mobile phase: acetonitrile/0.1% TFA (70:30), retention time = 6.8 min .
Advanced: How can the hydrochloride salt formation be optimized for pharmaceutical formulations?
Methodological Answer:
- Counterion Screening : Compare HCl, sulfate, and citrate salts for solubility (e.g., HCl salt solubility = 12 mg/mL in PBS) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) confirm HCl salt stability (<5% degradation) .
- Powder X-ray Diffraction (PXRD) : Ensure crystalline form consistency to avoid polymorphism issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
